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molecular formula C11H12F3NOS B8320948 3-Isopropoxy-5-(trifluoromethyl)benzothioamide

3-Isopropoxy-5-(trifluoromethyl)benzothioamide

Cat. No. B8320948
M. Wt: 263.28 g/mol
InChI Key: WJEHZGKRUGNVDQ-UHFFFAOYSA-N
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Patent
US08999996B2

Procedure details

3-Isopropoxy-5-(trifluoromethyl)benzonitrile (1000 g, 4.3 moles) was dissolved in DMF (4000 mL) and sodium hydrogensulfide hydrate (636 g; 8.6 moles) was added followed by magnesium chloride hexahydrate (960.2 g, 4.7 moles). The reaction mixture was stirred for 1 hr at 25 to 30° C. Reaction completion was monitored by TLC using ethyl acetate:hexane (2:8) as the mobile phase. The reaction mixture was quenched in an ice-water slurry (250 mL) and the pH was adjusted to 5 by addition of 10% aqueous HCl. The reaction mixture was extracted with MTBE and was washed with 20% brine solution. The organic layer was concentrated under vacuum to give 1136 g (4.3 moles; 100%) of the title compound, which was taken as such to next step. HPLC purity—97.37% a/a.
Quantity
1000 g
Type
reactant
Reaction Step One
Name
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
sodium hydrogensulfide hydrate
Quantity
636 g
Type
reactant
Reaction Step Two
Quantity
960.2 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:8]#[N:9])([CH3:3])[CH3:2].O.[SH2:18].[Na].O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-].C(OCC)(=O)C.CCCCCC>CN(C=O)C>[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:13]([F:14])([F:15])[F:16])[CH:12]=1)[C:8](=[S:18])[NH2:9])([CH3:3])[CH3:2] |f:1.2.3,4.5.6.7.8.9.10.11.12,13.14,^1:18|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(C)(C)OC=1C=C(C#N)C=C(C1)C(F)(F)F
Name
Quantity
4000 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
sodium hydrogensulfide hydrate
Quantity
636 g
Type
reactant
Smiles
O.S.[Na]
Step Three
Name
Quantity
960.2 g
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-]
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr at 25 to 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction completion
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched in an ice-water slurry (250 mL)
ADDITION
Type
ADDITION
Details
the pH was adjusted to 5 by addition of 10% aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with MTBE
WASH
Type
WASH
Details
was washed with 20% brine solution
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C(N)=S)C=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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